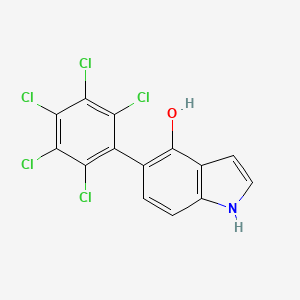
4-Hydroxy-5-(perchlorophenyl)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-(perchlorophenyl)indole is a synthetic compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(perchlorophenyl)indole typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative in good yield .
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of environmentally benign solvents like water and green chemistry principles is increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-(perchlorophenyl)indole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
4-Hydroxy-5-(perchlorophenyl)indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-(perchlorophenyl)indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Fluoroindole: Known for its antiviral properties.
Indole-3-carbinol: Studied for its anticancer effects.
Uniqueness: 4-Hydroxy-5-(perchlorophenyl)indole is unique due to its perchlorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C14H6Cl5NO |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
5-(2,3,4,5,6-pentachlorophenyl)-1H-indol-4-ol |
InChI |
InChI=1S/C14H6Cl5NO/c15-9-8(10(16)12(18)13(19)11(9)17)6-1-2-7-5(14(6)21)3-4-20-7/h1-4,20-21H |
InChI Key |
GXRDOLULENBLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















